
Methyl Palmitate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Palmitate, also known as Methyl hexadecanoate or Palmitic acid methyl ester, is a fatty acid ester of palmitic acid . It has a molecular formula of C17H34O2 and an average mass of 270.451 Da . It is known for its anti-inflammatory and anti-phagocytic properties .
Synthesis Analysis
The endogenous biosynthesis of Palmitic Acid, a precursor to Methyl Palmitate, starts with the conversion of citrate to acetyl-CoA and then malonyl-CoA, which is then elongated to form palmitate and other fatty acids . Key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the limiting step reaction, and the fatty acid synthase (FAS) .Molecular Structure Analysis
The molecular geometry of Methyl Palmitate is linear . It has an energy gap of 7.7363 eV . Methyl Palmitate absorption is in the UV C wavelength region and the electronic excitation of Methyl Palmitate contributes to the π to π* interaction .Chemical Reactions Analysis
Methyl Palmitate, as a substitute for fossil fuel, has important scientific and practical significance to study its pyrolysis and combustion mechanism . The ReaxFF-MD method is used to research the reaction mechanism and main products of C17H34O2 .Physical And Chemical Properties Analysis
Methyl Palmitate is a solid substance with a refractive index of n20/D 1.4512 (lit.) . It has a boiling point of 185 °C/10 mmHg (lit.) and a melting point of 32-35 °C (lit.) . It has a density of 0.852 g/mL at 25 °C (lit.) .Wirkmechanismus
Methyl Palmitate is combined with endogenous blood components – albumin – realizing ∼200 nm stable, spherical nanoparticles (MPN) capable of inducing a transient and reversible state of dormancy into macrophages . In primary bone marrow derived monocytes (BMDM), the rate of internalization of different particles was almost totally inhibited after an overnight pre-treatment with 0.5 mM MPN .
Safety and Hazards
Zukünftige Richtungen
Methyl Palmitate has been used in the development of nanomedicines . It has been combined with endogenous blood components to create nanoparticles that can induce a transient and reversible state of dormancy into macrophages . This has been shown to boost the performance of nanomedicines, enhancing their anti-cancer efficacy and imaging capacity .
Eigenschaften
CAS-Nummer |
60443-57-4 |
|---|---|
Produktname |
Methyl Palmitate-d3 |
Molekularformel |
C17H34O2 |
Molekulargewicht |
273.475 |
IUPAC-Name |
trideuteriomethyl hexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |
InChI-Schlüssel |
FLIACVVOZYBSBS-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC |
Synonyme |
Hexadecanoic Acid Methyl Ester-d3; Palmitic Acid Methyl Ester-d3; Edenor ME-C 16-80MY-d3; Emery 2216-d3; Metholene 2216-d3; Methyl Hexadecanoate-d3; Methyl n-Hexadecanoate-d3; Methyl Palmitate-d3; NSC 4197-d3; Pastell M 16-d3; Uniphat A60-d3; n-Hexad |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



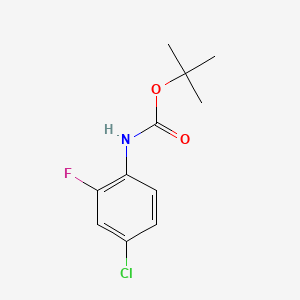

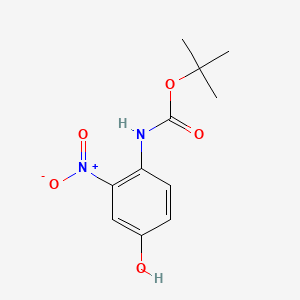
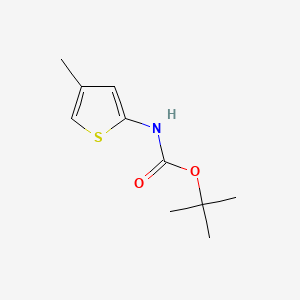
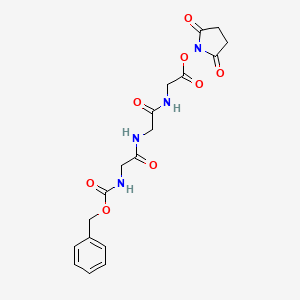
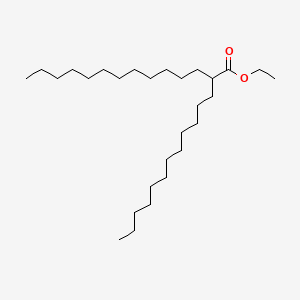
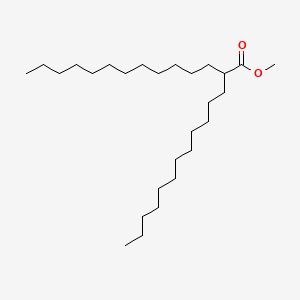
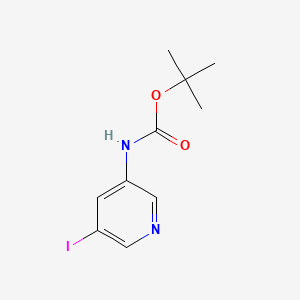



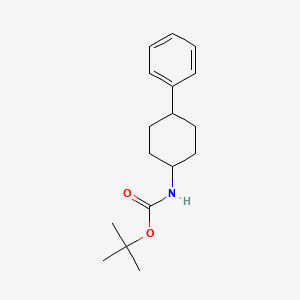
![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)
![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)